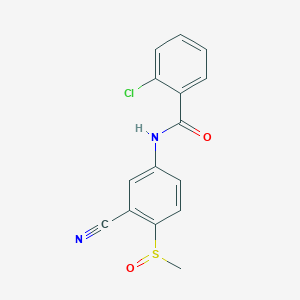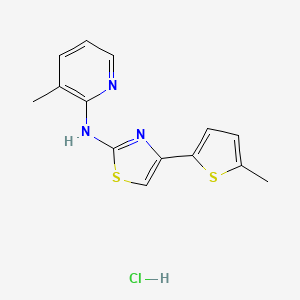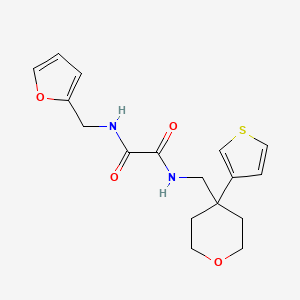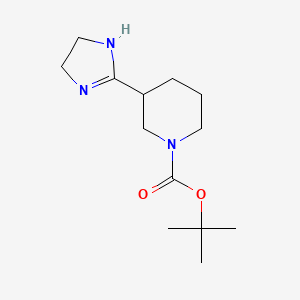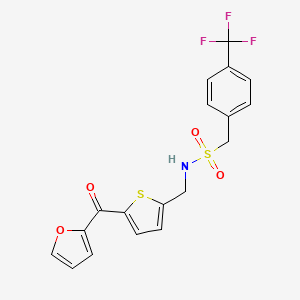
2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide, also known as FLEA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
科学的研究の応用
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as the catalyst, represents a step in the synthesis of antimalarial drugs. This process highlights the importance of specific acetamide derivatives in pharmaceutical synthesis, especially in creating drugs with significant medical applications (Magadum & Yadav, 2018).
Anticancer Drug Development
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structure elucidation by various spectroscopic techniques underline its potential as an anticancer drug. This work emphasizes the role of specific acetamide compounds in developing treatments targeting cancer (Sharma et al., 2018).
Imaging Agent Synthesis for PET Scans
The radiosynthesis of [18F]DPA-714, a derivative of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of certain acetamide derivatives as radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This highlights the utility of acetamide derivatives in developing diagnostic tools for neurological conditions (Dollé et al., 2008).
Herbicidal Activity
The design and synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, utilizing 4-fluoro-aniline as a starting material, demonstrate the herbicidal activity of specific acetamide derivatives against dicotyledonous weeds. This indicates the role of acetamide derivatives in agricultural science for controlling weed populations (Wu et al., 2011).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-14-2-4-15(5-3-14)18(24-11-10-22)12-21-19(23)13-25-17-8-6-16(20)7-9-17/h2-9,18,22H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRVKLCUSMKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


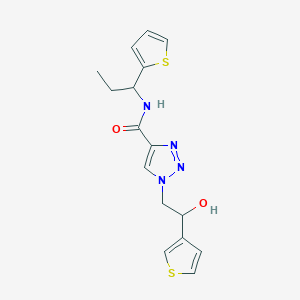

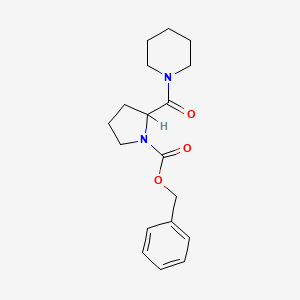
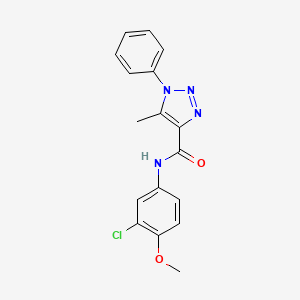
![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)
